molecular formula C15H16FN3O4 B601375 左氧氟沙星杂质 18 CAS No. 1797510-34-9

左氧氟沙星杂质 18

货号: B601375
CAS 编号: 1797510-34-9
分子量: 321.31
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levofloxacin impurity 18, also known as α-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-β-oxo-benzenepropanoic Acid Ethyl Ester, is used in the synthesis of the drug Levofloxacin . Levofloxacin is a broad-spectrum antibiotic that shows its action against both gram-positive and gram-negative strains .

科学研究应用

1. 色谱分离和验证

左氧氟沙星是一种第三代氟喹诺酮,用于治疗各种感染。一项研究开发并验证了一种新的高效液相色谱 (HPLC) 方法,用于对映选择性分离左氧氟沙星及其手性杂质。该方法通过增加优异构体和劣异构体之间的分离度来改善左氧氟沙星对映异构体的分离,这对于评估原料和药物剂型中的左氧氟沙星杂质至关重要 (Abousalih 等,2021).

2. 遗传毒性评估

左氧氟沙星的杂质左氧氟沙星 n-氧化物使用计算机模拟和体外方法评估了遗传毒性。这项研究为左氧氟沙星杂质的安全性提供了重要的见解,表明尽管存在结构警示,左氧氟沙星 n-氧化物可以作为非遗传毒性杂质进行控制 (Zhu 等,2012).

3. 商业制剂中的杂质分析

一项研究旨在开发一种使用 LC-MS/MS 分析左氧氟沙星制剂中痕量杂质的方法。这项研究强调了商业产品中存在各种杂质,并强调了在药物制造中严格质量控制的重要性 (Zheng 等,2016).

4. 痕量杂质的检测和表征

开发了一种使用液相色谱-串联质谱 (LC-MS/MS) 的综合方法来检测和表征药物中的痕量杂质,包括左氧氟沙星。该方法促进了以前未知或处于痕量水平的杂质的发现,有助于了解左氧氟沙星的杂质分布和降解途径 (Zheng 等,2014).

5. 快速手性分离和杂质测定

另一项研究开发了一种测定左氧氟沙星及其 (R)-对映异构体的方法,重点关注药物产品中左氧氟沙星的手性杂质。这项研究提供了一种准确的杂质测定方法,对于确保药物纯度和功效至关重要 (Yan 和 Row,2007).

作用机制

Target of Action

Levofloxacin, the parent compound of Levofloxacin impurity 18, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are type II topoisomerases and have unique functions within the bacterial cell .

Mode of Action

Levofloxacin exerts its antimicrobial activity by inhibiting these enzymes. This inhibition prevents the relaxation of supercoiled DNA and promotes the breakage of DNA strands . This disruption in the normal functioning of the bacterial cell’s DNA replication process leads to cell death .

Biochemical Pathways

Levofloxacin affects the biochemical pathways related to DNA replication and cell division in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the normal functioning of these pathways, leading to the inability of the bacteria to replicate and ultimately causing bacterial cell death .

Pharmacokinetics

Levofloxacin pharmacokinetics are described by a linear 2-compartment open model with first-order elimination . Plasma concentrations in healthy volunteers reach a mean peak drug plasma concentration within 1 to 2 hours after oral administration . The bioavailability of oral levofloxacin approaches 100% and is little affected by the administration with food . Levofloxacin is approximately 24 to 38% bound to serum plasma proteins (primarily albumin); serum protein binding is independent of serum drug concentrations . The plasma elimination half-life ranges from 6 to 8 hours in individuals with normal renal function . Approximately 80% of levofloxacin is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion .

Result of Action

The result of Levofloxacin’s action is the death of the bacterial cell. By inhibiting key enzymes involved in DNA replication, Levofloxacin prevents the bacteria from replicating. This leads to the cessation of bacterial growth and ultimately results in the death of the bacterial cell .

生化分析

Biochemical Properties

Levofloxacin impurity 18 plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. The interaction of levofloxacin impurity 18 with these enzymes inhibits their activity, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death . Additionally, levofloxacin impurity 18 may interact with other cellular proteins, affecting their function and stability.

Cellular Effects

Levofloxacin impurity 18 has significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits DNA replication and transcription by targeting DNA gyrase and topoisomerase IV, leading to cell death . In mammalian cells, levofloxacin impurity 18 can affect cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress and apoptosis in certain cell types, which can impact cell viability and function . The compound’s influence on cell signaling pathways may also alter the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of levofloxacin impurity 18 involves its binding interactions with DNA gyrase and topoisomerase IV. By binding to these enzymes, levofloxacin impurity 18 inhibits their activity, preventing the relaxation of supercoiled DNA and thereby blocking DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks and ultimately results in bacterial cell death. Additionally, levofloxacin impurity 18 may interact with other biomolecules, such as cellular proteins and enzymes, leading to changes in their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of levofloxacin impurity 18 can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that levofloxacin impurity 18 is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to levofloxacin impurity 18 in in vitro and in vivo studies has demonstrated its potential to induce oxidative stress, DNA damage, and apoptosis in cells . These effects can vary depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of levofloxacin impurity 18 vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, levofloxacin impurity 18 can cause significant toxic effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where a certain concentration of the compound is required to induce noticeable cellular and physiological changes. Toxicity studies in animal models have highlighted the importance of monitoring and controlling the levels of levofloxacin impurity 18 in pharmaceutical formulations to ensure safety.

Metabolic Pathways

Levofloxacin impurity 18 is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of levofloxacin impurity 18, leading to the formation of metabolites. These metabolites may have different pharmacological and toxicological properties compared to the parent compound. The metabolic pathways of levofloxacin impurity 18 can also affect metabolic flux and metabolite levels in the body.

Transport and Distribution

Levofloxacin impurity 18 is transported and distributed within cells and tissues through various mechanisms. The compound can enter cells via passive diffusion or active transport mediated by specific transporters . Once inside the cells, levofloxacin impurity 18 can bind to cellular proteins and other biomolecules, affecting its localization and accumulation. The distribution of levofloxacin impurity 18 within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. Understanding the transport and distribution of levofloxacin impurity 18 is essential for assessing its pharmacokinetics and potential toxicity.

Subcellular Localization

The subcellular localization of levofloxacin impurity 18 plays a crucial role in its activity and function. The compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Targeting signals and post-translational modifications may direct levofloxacin impurity 18 to specific organelles, where it can exert its effects. For example, the localization of levofloxacin impurity 18 to the nucleus allows it to interact with DNA gyrase and topoisomerase IV, inhibiting DNA replication and transcription. Similarly, its presence in the mitochondria can induce oxidative stress and apoptosis.

属性

IUPAC Name

(2S)-6-(2-aminoethylamino)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O4/c1-7-6-23-14-11(18-3-2-17)10(16)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7,18H,2-3,6,17H2,1H3,(H,21,22)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQVWTUNZIJAQI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCN)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCN)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levofloxacin impurity 18
Reactant of Route 2
Reactant of Route 2
Levofloxacin impurity 18
Reactant of Route 3
Reactant of Route 3
Levofloxacin impurity 18
Reactant of Route 4
Reactant of Route 4
Levofloxacin impurity 18
Reactant of Route 5
Levofloxacin impurity 18
Reactant of Route 6
Levofloxacin impurity 18

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。